9-Propyl-1-oxaspiro[5.5]undecan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Propyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of methanesulfonic acid as a catalyst and dichloromethane as a solvent .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development due to the complexity of the chemical synthesis. advancements in catalytic processes and optimization of reaction conditions are paving the way for scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
9-Propyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like iodine or bromine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iodine in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
9-Propyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Wirkmechanismus
The mechanism of action of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.
1,3-Oxathiane derivatives:
Uniqueness
9-Propyl-1-oxaspiro[5.5]undecan-4-ol stands out due to its specific structural configuration and the presence of a propyl group, which may enhance its biological activity and specificity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H24O2 |
---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
9-propyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11-12,14H,2-10H2,1H3 |
InChI-Schlüssel |
KRBHMYVHVBYTRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC2(CC1)CC(CCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.